6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative featuring a 4-methoxyphenyl substituent at position 6 and a pyrrolidine ring at position 2.
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5O/c1-22-13-4-2-11(3-5-13)14-6-7-15-18-19-16(21(15)20-14)12-8-9-17-10-12/h2-7,12,17H,8-10H2,1H3 |
InChI Key |
KLZLZEQSSWFNIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2 |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (referred to as Compound A ) is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of Compound A, emphasizing its antiproliferative effects and potential mechanisms of action.
Chemical Structure and Properties
Compound A is characterized by a triazolo-pyridazine scaffold, which contributes to its biological activity. The presence of the 4-methoxyphenyl group and the pyrrolidin-3-yl moiety enhances its interaction with biological targets.
Antiproliferative Activity
Research indicates that compounds similar to Compound A exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of the triazolo-pyridazine scaffold demonstrate moderate to potent antiproliferative activity. The compound 4q , a close analog featuring a 3-amino-4-methoxyphenyl moiety, displayed IC50 values ranging from to against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
The mechanism underlying the antiproliferative activity of Compound A may involve the inhibition of tubulin polymerization. This effect disrupts the normal mitotic spindle formation necessary for cell division. Immunostaining assays have confirmed that compounds in this class significantly affect cell cycle progression, particularly arresting cells at the G2/M phase .
Case Studies and Research Findings
- Synthesis and Evaluation : In a study focused on synthesizing various triazolo-pyridazines, it was found that modifications to the phenyl moiety significantly influenced biological activity. Specifically, substitutions at the para position enhanced potency against cancer cell lines .
- Cell Cycle Analysis : Cell cycle studies demonstrated that Compound A analogs could effectively halt cell cycle progression in cancer cells, indicating their potential as therapeutic agents in oncology .
- Comparative Analysis : When compared to other known compounds such as CA-4 (a reference compound), Compound A exhibited comparable or superior antiproliferative effects across multiple cancer types .
Comparison with Similar Compounds
6-(4-Methoxy-3-Substituted Phenyl) Derivatives
Compound 18 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) shares a 4-methoxyphenyl group but includes additional substituents (tetrahydrofuran-3-yloxy) at position 3 of the phenyl ring. This modification results in 18 exhibiting potent PDE4A inhibition (IC₅₀ < 10 nM) and high isoform selectivity (PDE4A/B/C/D over other PDE families) .
6-(2,4-Dichlorophenyl) and 6-(3,4-Dimethylphenyl) Derivatives
- 6-(2,4-Dichlorophenyl)-3-(2-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine () replaces the 4-methoxyphenyl with electron-withdrawing chlorine atoms. This substitution significantly alters electronic properties, likely enhancing electrophilic interactions but reducing metabolic stability.
- 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine () introduces methyl groups, increasing hydrophobicity. Such derivatives may exhibit improved membrane permeability but risk off-target effects due to non-specific binding .
Functional Group Modifications at Position 3
Pyrrolidine vs. Piperidine and Other Heterocycles
- TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) replaces pyrrolidine with a fluorophenyl group, resulting in selective GABAA receptor agonism (α2/α3-subtype specificity) and anxiolytic activity without sedation .
- AZD3514 (6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine) incorporates a piperazine-acetyl group, enabling androgen receptor (AR) antagonism and nuclear translocation inhibition .
Bioactivity Profiles
Key Findings :
- PDE4 Inhibition : Compound 18 outperforms the target compound in potency and selectivity, likely due to its extended substituents enhancing hydrophobic interactions with the PDE4 catalytic domain .
- GABAA Activity : TPA023’s fluorophenyl group at position 3 is critical for subtype selectivity, whereas pyrrolidine in the target compound may favor alternative targets like kinases .
- Antimicrobial Effects : Derivatives like 4e demonstrate that 4-methoxyphenyl enhances antifungal activity compared to unsubstituted analogues, though potency remains moderate .
Physicochemical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
